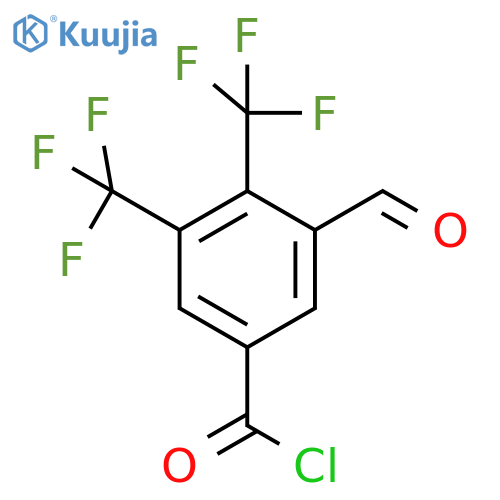Cas no 1806051-57-9 (3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride)

1806051-57-9 structure
商品名:3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride
CAS番号:1806051-57-9
MF:C10H3ClF6O2
メガワット:304.573043107986
CID:4964001
3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride 化学的及び物理的性質
名前と識別子
-
- 3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride
-
- インチ: 1S/C10H3ClF6O2/c11-8(19)4-1-5(3-18)7(10(15,16)17)6(2-4)9(12,13)14/h1-3H
- InChIKey: PATRSKLWMKLABP-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=C(C=O)C(C(F)(F)F)=C(C(F)(F)F)C=1)=O
計算された属性
- せいみつぶんしりょう: 303.9725760 g/mol
- どういたいしつりょう: 303.9725760 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 34.1
- ぶんしりょう: 304.57
3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014000786-1g |
3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride |
1806051-57-9 | 97% | 1g |
1,519.80 USD | 2021-06-22 |
3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
1806051-57-9 (3,4-Bis(trifluoromethyl)-5-formylbenzoyl chloride) 関連製品
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 157047-98-8(Benzomalvin C)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
